HMG-CoA
Description
Structure
2D Structure
Properties
Molecular Formula |
C27H44N7O20P3S |
|---|---|
Molecular Weight |
911.7 g/mol |
IUPAC Name |
5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C27H44N7O20P3S/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14-,19-,20-,21+,25-,27?/m1/s1 |
InChI Key |
CABVTRNMFUVUDM-SJBCKIPMSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O |
Origin of Product |
United States |
Hmg Coa in the Mevalonate Pathway: Sterol and Isoprenoid Biosynthesis
Biosynthesis of HMG-CoA within the Mevalonate (B85504) Pathway
The formation of this compound is the second committed step in the mevalonate pathway. pnas.orgwikidoc.org This process involves the condensation of acetyl-CoA and acetoacetyl-CoA. wikipedia.org
Role of this compound Synthase (HMGCS) in this compound Formation
The enzyme responsible for catalyzing the formation of this compound is this compound synthase (HMGCS), also known as 3-hydroxy-3-methylglutaryl coenzyme A synthase. wikipedia.orgwikidoc.orgencyclopedia.pub This enzyme facilitates the condensation of acetyl-CoA with acetoacetyl-CoA. wikipedia.orgwikidoc.org In humans, the protein is encoded by the HMGCS1 gene. wikidoc.org
This compound synthase utilizes a catalytic cysteine residue that acts as a nucleophile in the initial step of the reaction. wikidoc.org The mechanism involves the acetylation of the enzyme by the first substrate, acetyl-CoA, forming an acetyl-enzyme thioester and releasing coenzyme A (CoA). wikidoc.orgpnas.org Subsequently, a nucleophilic attack on the second substrate, acetoacetyl-CoA, occurs, leading to the formation of this compound. wikidoc.orgpnas.org This reaction proceeds in the forward direction physiologically. uniprot.org
Research into the catalytic activity of HMGCS has provided insights into its kinetics. For instance, studies on avian HMGCS have reported a Michaelis constant (KM) of 294 µM for acetyl-CoA. uniprot.org The enzyme's maximal reaction rate (Vmax) with acetyl-CoA as a substrate has been measured at 4.4 µmol/min/mg. uniprot.org
While the physiological reaction is the formation of this compound, this compound synthase can also catalyze the reverse reaction in vitro, cleaving this compound into acetoacetyl-CoA and acetate (B1210297). pnas.orgresearchgate.net Studies have shown that the rate-limiting step for this reverse reaction is the carbon-carbon cleavage. pnas.orgresearchgate.net
Structural studies of this compound synthase, including analyses of enzyme intermediate complexes, have been crucial in understanding its catalytic mechanism at an atomic level. pnas.org These structures provide a spatial perspective to the biochemical data and illustrate how the enzyme interacts with its substrates during the reaction. pnas.org The mechanism involves distinct phases, including acetylation/deacetylation and condensation/cleavage, with intermediate complexes forming during these steps. pnas.org
Catalytic Mechanisms and Reaction Kinetics of HMGCS
Precursors to this compound in Isoprenoid and Sterol Synthesis
In the mevalonate pathway, the synthesis of this compound begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. wikipedia.orgwikipedia.orgcreative-proteomics.com This initial step is catalyzed by acetyl-CoA acetyltransferase, also known as thiolase. encyclopedia.pubcreative-proteomics.com Acetoacetyl-CoA then serves as a direct precursor, condensing with a third molecule of acetyl-CoA to form this compound, a reaction catalyzed by this compound synthase. wikipedia.orgwikipedia.orgencyclopedia.pub Therefore, the immediate precursors to this compound in this pathway are acetyl-CoA and acetoacetyl-CoA. wikipedia.orgwikipedia.org
Conversion of this compound to Mevalonate: The this compound Reductase (HMGCR) Catalyzed Step
Following the formation of this compound, the next critical step in the mevalonate pathway is its conversion to mevalonate. wikipedia.orgencyclopedia.pub This reaction is catalyzed by the enzyme this compound reductase (HMGCR). wikipedia.orgencyclopedia.pub HMGCR is an NADPH-dependent oxidoreductase that facilitates the reduction of the thioesterified this compound to mevalonate. encyclopedia.pubwikipedia.org The reaction requires two molecules of NADPH for successive hydride transfers. encyclopedia.pubmdpi.com The mechanism involves the formation of a mevaldyl-CoA hemi-thioacetal intermediate, followed by the formation of mevaldehyde and the release of CoA-SH, and finally the reduction of mevaldehyde to mevalonate by the second NADPH. encyclopedia.pubmdpi.com
HMGCR as the Rate-Limiting Enzyme in Mevalonate Pathway Flux
The conversion of this compound to mevalonate catalyzed by this compound reductase is widely recognized as the rate-limiting step in the mevalonate pathway. wikipedia.orgencyclopedia.pubwikipedia.orgnih.gov This step is considered the primary regulatory point for the entire pathway. wikipedia.orgencyclopedia.pub The importance of HMGCR in controlling the flux through the mevalonate pathway has been demonstrated through various experimental studies. encyclopedia.pubmdpi.com For example, studies involving the introduction of a constitutively expressed HMGCR gene in plants resulted in unregulated enzyme activity and a significant increase in sterol accumulation. encyclopedia.pubmdpi.com
The activity of HMGCR is tightly regulated through various mechanisms, including transcriptional regulation, post-translational modifications, and feedback inhibition. creative-proteomics.comfrontiersin.org This stringent control ensures the appropriate levels of mevalonate-derived products are maintained within the cell. frontiersin.org
Table 1: Key Enzymes and Intermediates in the Initial Steps of the Mevalonate Pathway
| Step | Reactants | Enzyme | Product |
| 1 | 2 x Acetyl-CoA | Acetyl-CoA acetyltransferase (Thiolase) | Acetoacetyl-CoA |
| 2 | Acetoacetyl-CoA + Acetyl-CoA | This compound synthase (HMGCS) | This compound |
| 3 | This compound + 2 x NADPH | This compound reductase (HMGCR) | Mevalonate + 2 x NADP+ + CoA-SH |
Table 2: Kinetic Parameters for Avian this compound Synthase (HMGCS)
| Parameter | Substrate | Value | Unit |
| KM | Acetyl-CoA | 294 | µM |
| Vmax | Acetyl-CoA | 4.4 | µmol/min/mg |
Note: Kinetic data for HMGCS can vary depending on the source and experimental conditions.
Enzymatic Mechanism of HMGCR: A Multi-Step Reductive Process
The enzymatic mechanism is a complex, multi-step process that proceeds through at least two proposed intermediates: mevaldyl-CoA hemi-thioacetal and mevaldehyde mdpi.comencyclopedia.pubnih.gov. The reaction involves successive hydride transfers from NADPH mdpi.comencyclopedia.pubresearchgate.netnih.govplos.orgtandfonline.com.
Initially, this compound and the first molecule of NADPH bind to the active site of HMGCR nih.govtandfonline.com. The thioester of this compound is reduced, leading to the formation of the mevaldyl-CoA hemi-thioacetal intermediate mdpi.comencyclopedia.pubnih.gov. This step involves the stabilization of an oxyanion intermediate, potentially aided by catalytic residues such as glutamate (B1630785) and lysine (B10760008) nih.govnih.gov. Following the first reduction and formation of the hemi-thioacetal, there is a step involving the collapse of the thiohemiacetal and the release of CoA-SH, leading to the formation of mevaldehyde mdpi.comencyclopedia.pub. This process may involve protonation of the thiol anion by a residue like His866 mdpi.comencyclopedia.pub.
Subsequently, the first oxidized cofactor (NADP⁺) dissociates from the enzyme, and a second molecule of NADPH binds to the active site nih.gov. The second hydride transfer from the newly bound NADPH reduces the mevaldehyde intermediate to form mevalonate mdpi.comencyclopedia.pub. The mechanism involves conformational changes in the enzyme, particularly in the flap domain, which is thought to play a role in cofactor exchange and catalytic site activation between the two hydride transfer steps nih.govtandfonline.com. Detailed research, including kinetic analysis of point mutants and structural studies, has helped identify key catalytic residues and suggest their roles in the reaction nih.govnih.gov. The understanding of this complex mechanism has evolved over decades of research encyclopedia.pubnih.gov.
Structural Characterization of HMGCR: Active Site and Domain Dynamics
Human HMGCR is an integral membrane protein primarily located in the endoplasmic reticulum membrane wikipedia.orgnih.govuniprot.orggenecards.org. It is a polytopic protein, possessing multiple transmembrane segments wikipedia.org. The enzyme consists of two main domains: an N-terminal membrane-anchoring domain and a large C-terminal catalytic domain mdpi.comwikipedia.orgnih.govplos.org. The membrane-anchoring domain is embedded within the ER membrane, while the catalytic domain resides in the cytosol wikipedia.orgnih.govplos.org. A linker region connects these two domains nih.govplos.org.
The catalytic domain, responsible for the enzymatic activity, is a large structure that can be further divided into three subdomains: a small N-domain, a large L-domain, and a small S-domain mdpi.complos.org. The enzyme functions as a tetramer in its active form, consisting of a dimer of dimers mdpi.comresearchgate.netplos.org. Each active site is strategically located at the interface between two monomers within the dimer mdpi.complos.org. This structural arrangement suggests that interactions between monomers are crucial for catalysis mdpi.comresearchgate.netplos.org.
The active site of HMGCR is a spacious cavity situated at the monomer-monomer interface mdpi.comencyclopedia.pub. Within this cavity are distinct binding subsites for each of the substrates: HMG, CoA, and NADPH mdpi.comencyclopedia.pub. The L-domain of one monomer contributes significantly to the CoA binding site, while the S-domain of the opposing subunit in the dimer forms the binding pocket for NADPH mdpi.com. The HMG binding site is located at the interface of the two monomers mdpi.com. A specific region known as the "cis-loop" (residues 682-694 in human HMGCR) is characterized as part of the HMG binding pocket researchgate.netplos.org.
Structural studies, including high-resolution crystal structures of the catalytic domain of human HMGCR and homologs from other organisms, have provided significant insights into the active site architecture and the mechanism of substrate binding mdpi.comresearchgate.netnih.govplos.orgelsevier.es. These structures, some in complex with substrates or inhibitors, illustrate how this compound and NADPH are recognized by the enzyme mdpi.comresearchgate.net. Furthermore, molecular dynamics simulations have revealed that the flap domain of HMGCR undergoes conformational changes upon substrate binding, transitioning from an open state in the apo form to a closed state in the holo form, which is important for catalytic site activation tandfonline.com. The oligomeric state of the enzyme, particularly the formation of the tetramer, is also considered relevant for activity and may play a role in cholesterol sensing researchgate.netelsevier.es.
Isoforms and Functional Variants of HMGCR
The human HMGCR gene, located on chromosome 5 (5q13.3-14), can produce alternatively spliced transcript variants, leading to the expression of different protein isoforms wikipedia.orgnih.govgenecards.orgnih.govnih.gov. The major isoform in humans is an 888-amino acid protein wikipedia.orgnih.gov. However, other potential isoforms have been identified uniprot.orgnih.gov.
Beyond alternative splicing, variations within the HMGCR gene, such as single-nucleotide polymorphisms (SNPs) and other functional variants, can influence the expression, structure, and enzymatic activity of HMGCR nih.govnih.govfrontiersin.org. These genetic variations have been associated with a range of phenotypes, including differences in cholesterol levels and susceptibility to certain diseases genecards.orgnih.govnih.govfrontiersin.org. For instance, specific polymorphisms in the HMGCR gene have been linked to variations in fasting serum total cholesterol and LDL-cholesterol levels, as well as the risk of coronary heart disease and diabetes nih.gov.
Research findings have demonstrated that certain missense variants in HMGCR can lead to impaired enzymatic activity and reduced protein stability nih.gov. Studies on specific variants, such as p.Asp623Asn, p.Tyr792Cys, and p.Arg443Gln, identified in individuals with muscular dystrophy, have shown significantly decreased HMGCR enzymatic activity compared to the wild-type protein nih.gov. These findings highlight the functional consequences of specific amino acid changes within the enzyme.
Hmg Coa in Ketogenesis and Leucine Catabolism
Role of HMG-CoA Lyase (HMGCL) in this compound Cleavage
The enzyme responsible for the cleavage of this compound is 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL; EC 4.1.3.4). wikipedia.orguniprot.org This reaction is the final common step in both the ketogenic pathway and the leucine (B10760876) degradation pathway, leading to the formation of acetoacetate (B1235776) and acetyl-CoA. researchgate.netuniprot.orgnih.gov
HMGCL catalyzes a cation-dependent cleavage of (S)-3-hydroxy-3-methylglutaryl-CoA. uniprot.orgnih.gov The reaction is described as a retro-Claisen condensation. researchgate.net The mechanism involves the abstraction of a proton from the C3 hydroxyl group of this compound by a base, leading to the formation of acetoacetate and the cleavage of the C2-C3 bond. researchgate.net A transient carbanion form of acetyl-CoA is also generated and subsequently protonated by an acid. researchgate.net
Research into the kinetics of HMGCL has determined its Michaelis-Menten constant (KM) for this compound to be approximately 48 μM. uniprot.org The enzyme also requires a divalent metal cation cofactor, such as magnesium ions (Mg2+), with a reported KM for magnesium ion around 200 μM. uniprot.org The maximal reaction velocity (Vmax) has been reported as 191 μmol/min/mg. uniprot.org
HMGCL requires a divalent metal cation for its catalytic activity. wikipedia.orguniprot.orgnih.gov Structural studies have provided insights into the enzyme's active site and the role of the divalent cation. The cation is coordinated by several residues, including His233 and His235, the carboxyl oxygen of Asp42, and an ordered water molecule. osti.gov This coordinated cation plays a crucial role in binding the substrate, specifically liganding both the C3 hydroxyl and C5 carboxyl oxygens of the (S)-HMG-CoA isomer. osti.gov
The active site architecture involves key residues that facilitate the catalytic reaction. Arginine 41 (Arg41) interacts with the acyl-CoA C1 carbonyl oxygen, an interaction that explains the significant impact of mutations at this position on enzyme function and the severity of human HMGCL deficiency. wikipedia.orgosti.gov The flexible loop containing a conserved HMGCL 'signature' sequence is also important, with residue Cys266 located near the catalytic site and implicated in its function. osti.gov
In humans, there are at least three enzymes exhibiting this compound lyase activity, located in different subcellular compartments: mitochondria, peroxisomes, and the cytosol. nih.govresearchgate.netnih.gov
The mitochondrial this compound lyase (mHL) was the first isoform identified and is encoded by the HMGCL gene. uniprot.orgnih.gov It is primarily expressed in the liver and is the main enzyme responsible for producing ketone bodies for energy when glucose is scarce. nih.govresearchgate.net
A peroxisomal isoform (pHL) is also encoded by the HMGCL gene, arising from alternative splicing. nih.govresearchgate.net While its exact metabolic role is less clear compared to the mitochondrial form, it is present in peroxisomes. nih.govresearchgate.netreactome.org
A third human enzyme with this compound lyase activity is encoded by a different gene, HMGCLL1, and is located on the cytosolic side of the endoplasmic reticulum membrane. nih.govresearchgate.net This cytosolic isoform (er-cHL) is expressed in tissues such as the brain and lung, although its specific function is still under investigation. nih.govresearchgate.net The existence of these distinct isoforms in different cellular compartments suggests potentially varied regulatory mechanisms for ketone body synthesis and amino acid catabolism. nih.gov
| This compound Lyase Isoforms in Humans | Gene | Subcellular Localization | Primary Role |
| Mitochondrial | HMGCL | Mitochondria (matrix) uniprot.org | Ketogenesis, Leucine Catabolism wikipedia.orguniprot.orgnih.gov |
| Peroxisomal | HMGCL | Peroxisomes uniprot.org | Role less clear, potential role in ketogenesis nih.gov |
| Cytosolic | HMGCLL1 | Cytosolic side of Endoplasmic Reticulum membrane nih.gov | Under investigation, potential energy support reactome.org |
Structural Biology of HMGCL: Divalent Cation Dependence and Active Site Architecture
This compound as an Intermediate in Leucine Degradation Pathways
This compound is a crucial intermediate in the catabolism of the branched-chain amino acid leucine. wikipedia.orgwikipedia.org The leucine degradation pathway involves a series of enzymatic steps that ultimately channel carbon atoms from leucine into intermediates that can be used for energy production or other biosynthetic processes.
The pathway proceeds through several intermediates, including α-ketoisocaproate, isovaleryl-CoA, 3-methylcrotonyl-CoA (3MC-CoA), and 3-methylglutaconyl-CoA (3MGC-CoA). mdpi.comresearchgate.netwikipedia.org 3MGC-CoA is hydrated by 3-methylglutaconyl-CoA hydratase (AUH) to form this compound. mdpi.comresearchgate.net Subsequently, this compound is cleaved by HMGCL to produce acetyl-CoA and acetoacetate. researchgate.netmdpi.com This highlights how the leucine catabolic pathway converges with the ketogenic pathway at the level of this compound.
| Key Intermediates in Leucine Catabolism Leading to this compound |
| Leucine wikipedia.org |
| α-Ketoisocaproate |
| Isovaleryl-CoA |
| 3-Methylcrotonyl-CoA (3MC-CoA) |
| 3-Methylglutaconyl-CoA (3MGC-CoA) wikipedia.orgnih.gov |
| This compound wikipedia.org |
Defects in enzymes within the leucine catabolic pathway, including HMGCL, can lead to the accumulation of toxic intermediates and metabolic disorders. mdpi.comijpediatrics.com HMGCL deficiency, for instance, impairs both ketogenesis and leucine catabolism, resulting in the accumulation of this compound and other upstream metabolites. mdpi.comijpediatrics.com
Interplay of this compound in Ketone Body Formation and Associated Energy Metabolism
This compound's role in ketogenesis is directly linked to the body's energy metabolism, particularly during states of low glucose availability. droracle.aijackwestin.com When carbohydrate stores are depleted, fatty acids are mobilized and undergo beta-oxidation in the liver mitochondria, generating a large amount of acetyl-CoA. droracle.ainih.gov While acetyl-CoA typically enters the citric acid cycle for complete oxidation, the capacity of the cycle can be exceeded during prolonged fasting or in conditions like uncontrolled diabetes. nih.govjackwestin.com
Under these conditions, excess mitochondrial acetyl-CoA is diverted towards the synthesis of ketone bodies. nih.govjackwestin.com Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, catalyzed by acetoacetyl-CoA thiolase. nih.govnih.gov A third molecule of acetyl-CoA is then added to acetoacetyl-CoA by this compound synthase (HMGCS2) to form this compound. droracle.ainih.govnih.gov HMGCS2 is considered a key regulatory enzyme in ketogenesis. nih.govnih.gov Finally, this compound is cleaved by mitochondrial HMGCL to produce acetoacetate and acetyl-CoA. droracle.ainih.govnih.gov Acetoacetate can then be converted to β-hydroxybutyrate or spontaneously decarboxylated to acetone. droracle.ainih.gov
The ketone bodies, acetoacetate and β-hydroxybutyrate, are released into the bloodstream and transported to extrahepatic tissues, where they can be converted back to acetyl-CoA and utilized in the citric acid cycle for ATP production. libretexts.orgnih.gov This process provides a vital alternative energy source, particularly for the brain, which cannot directly utilize fatty acids for energy. libretexts.orgnih.gov The interplay involving this compound ensures metabolic flexibility, allowing the body to adapt to different energy states.
| Pathway | Role of this compound | Key Enzyme Acting on this compound | Products |
| Ketogenesis | Intermediate in ketone body synthesis droracle.ai | HMGCL uniprot.orgnih.gov | Acetoacetate, Acetyl-CoA nih.gov |
| Leucine Catabolism | Intermediate in leucine degradation wikipedia.orgwikipedia.org | HMGCL wikipedia.orguniprot.org | Acetoacetate, Acetyl-CoA researchgate.net |
Regulation of Hmg Coa Metabolizing Enzymes and Pathways
Transcriptional Control Mechanisms Affecting HMG-CoA Pathway Genes
Transcriptional regulation plays a significant role in controlling the expression of genes encoding enzymes in the this compound pathway. This level of control dictates the amount of mRNA available for translation, thereby influencing the total enzyme protein levels within the cell.
Sterol Regulatory Element-Binding Protein (SREBP) Pathway and HMGCR/HMGCS Gene Expression
The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a primary regulator of lipid metabolism, including cholesterol biosynthesis nih.govfrontiersin.org. SREBPs are transcription factors that activate the expression of genes involved in the synthesis and uptake of cholesterol and fatty acids nih.gov.
SREBP-2 Mediated Regulation of Cholesterol Biosynthesis Enzymes
SREBP-2 is the isoform primarily responsible for regulating cholesterol biosynthesis nih.govfrontiersin.orgcambridge.org. Under conditions of low cellular cholesterol, SREBP-2 is activated and translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of its target genes frontiersin.orgresearchgate.netnih.gov. This binding stimulates the transcription of genes encoding key enzymes in the mevalonate (B85504) pathway, including this compound reductase (HMGCR) and this compound synthase (HMGCS) nih.govfrontiersin.orgresearchgate.netnih.gov. This transcriptional activation leads to increased mRNA levels and, consequently, higher protein levels of these enzymes, promoting cholesterol synthesis plos.orgoncotarget.com. Research findings demonstrate that SREBP-2 upregulates HMGCR and HMGCS mRNA expression plos.org. Studies in liver-specific SREBP-2 transgenic mice show a significant increase in the rate of cholesterol synthesis and elevated expression of HMGCS (13-fold) and HMGCR (75-fold) plos.org.
Role of SCAP and INSIG Proteins in SREBP Activation
The activation of SREBPs, including SREBP-2, is tightly controlled by a complex involving SREBP Cleavage-Activating Protein (SCAP) and Insulin-induced gene (INSIG) proteins uniprot.orgpnas.orgresearchgate.net. SREBPs are synthesized as precursor proteins anchored in the endoplasmic reticulum (ER) membrane, where they form a complex with SCAP uniprot.orgpnas.orgmdpi.com. SCAP acts as a sterol sensor uniprot.orgmdpi.com.
When cellular sterol levels are high, INSIG proteins (INSIG-1 and INSIG-2), also located in the ER membrane, bind to the SCAP-SREBP complex uniprot.orgpnas.orgresearchgate.net. This interaction retains the complex in the ER, preventing SREBP translocation to the Golgi apparatus uniprot.orgpnas.orgresearchgate.net.
Conversely, when sterol levels are low, the binding of INSIG to SCAP is weakened uniprot.orgpnas.org. This allows the SCAP-SREBP complex to be released from the ER and transported to the Golgi in COPII-coated vesicles cambridge.orgresearchgate.netuniprot.org. In the Golgi, SREBP undergoes sequential proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P) frontiersin.orgresearchgate.net. This cleavage releases the N-terminal domain of SREBP, which is the mature, transcriptionally active form (nuclear SREBP) frontiersin.orgresearchgate.net. Nuclear SREBP then translocates to the nucleus to activate target gene expression frontiersin.orgresearchgate.net.
Data illustrating the interaction between SCAP and INSIG in response to sterol levels highlights this regulatory mechanism:
| Sterol Levels | SCAP-INSIG Interaction | SCAP-SREBP Localization | SREBP Processing | Target Gene Transcription |
| High | Strong | ER | Inhibited | Low |
| Low | Weak | ER to Golgi translocation | Activated | High |
This table summarizes the key regulatory points of the SREBP pathway in response to cellular sterol concentrations uniprot.orgpnas.orgresearchgate.net.
Other Transcriptional Regulators of this compound Metabolism
While SREBP-2 is the primary transcriptional regulator of cholesterol synthesis genes like HMGCR and HMGCS, other transcription factors and pathways can also influence their expression.
Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, have been shown to influence the transcription of mitochondrial this compound synthase, an enzyme involved in ketogenesis nih.govportlandpress.com. Fatty acids can increase the transcription of mitochondrial this compound synthase through the peroxisomal proliferator regulatory element (PPRE), to which PPARs can bind nih.govportlandpress.com. Other transcription factors, such as Chicken Ovalbumin Upstream Promoter Transcription Factor (COUP-TF) and Hepatocyte Nuclear Factor 4 (HNF-4), can compete for the PPRE site, modulating the response of PPAR nih.govportlandpress.com.
Additionally, studies suggest that the acyl-CoA binding protein (ACBP) can act as a transcriptional regulator of HMGCS1 and HMGCR genes, reducing their promoter activity and mRNA levels researchgate.netd-nb.infonih.gov. ACBP has been described to interact with HNF-4α d-nb.infonih.gov.
AMP-activated protein kinase (AMPK) activation has also been shown to inhibit the expression of SREBP-2 and its target genes, including HMGCR and HMGCS plos.orgdovepress.com. AMPK can phosphorylate SREBP-2, contributing to decreased levels of both the precursor and nuclear forms plos.orgdovepress.com.
Furthermore, the transcription of HMGCR can be influenced by factors like hypoxia-inducible factor 1 (HIF-1) frontiersin.org.
Post-Transcriptional and Translational Regulation of this compound Reductase
Beyond transcriptional control, this compound reductase activity and levels are also regulated at post-transcriptional and translational levels. These mechanisms allow for more rapid adjustments to cellular needs compared to the slower transcriptional responses annualreviews.orgnih.govproteopedia.org.
Post-transcriptional regulation can involve mechanisms affecting mRNA stability. Studies have indicated that sterol-mediated destabilization of this compound reductase mRNA might be a regulatory mechanism, requiring new protein/RNA synthesis for the degradation process koreascience.kr. MicroRNAs (miRNAs) have also been implicated in the post-transcriptional regulation of lipid metabolism genes, including those in the cholesterol synthesis pathway novusbio.comresearchgate.net.
Post-translational modifications, such as phosphorylation and ubiquitination, significantly impact HMGCR activity and stability annualreviews.orgnih.govproteopedia.orgresearchgate.netcreative-proteomics.comnih.gov. Phosphorylation of HMGCR by kinases like AMPK inhibits its activity proteopedia.orgcreative-proteomics.comnih.gov. Dephosphorylation by phosphatases can relieve this inhibition creative-proteomics.com. Ubiquitination targets HMGCR for degradation via the endoplasmic reticulum-associated degradation (ERAD) pathway annualreviews.orgnih.govresearchgate.netbiorxiv.orgbiorxiv.orgmolbiolcell.org. This sterol-accelerated degradation is a major mechanism for reducing HMGCR levels when cholesterol is abundant annualreviews.orgnih.govresearchgate.netbiorxiv.orgbiorxiv.orgmolbiolcell.org. INSIG proteins play a role in this process by potentially acting as scaffolds to recruit E3 ubiquitin ligases to HMGCR molbiolcell.org. E3 ubiquitin ligases like RNF145 and gp78 have been implicated in HMGCR ubiquitination and degradation biorxiv.orgmolbiolcell.org.
Translational Efficiency Modulation
The rate at which HMGCR mRNA is translated into protein can also be modulated, providing another layer of regulation. This control can be influenced by metabolic intermediates. For instance, farnesol, a derivative of the mevalonate pathway, has been shown to inhibit the translation of HMGCR mRNA proteopedia.org. The 5' untranslated region (UTR) of HMGCR mRNA has been suggested to play a role in regulating its translation grantome.comyeastgenome.org. Studies using cell lines with different classes of this compound reductase transcripts (differing in their 5' UTR length) have investigated the role of these sequences in translational regulation grantome.com. The exact mechanisms involved in the mevalonate-derived intermediate-mediated regulation of HMGCR translation are an area of ongoing research grantome.com.
Data from research on HMGCR regulation in different organisms can provide insights into the complexity of these mechanisms. For example, in Saccharomyces cerevisiae, the two this compound reductase genes, HMG1 and HMG2, exhibit differential regulation. Hmg1p is controlled at both transcriptional and translational levels, while Hmg2p is primarily controlled post-translationally yeastgenome.org. The translational regulation of Hmg1p is influenced by mevalonate depletion and depends on the 5'-untranslated region of HMG1 mRNA yeastgenome.org.
The regulation of this compound metabolizing enzymes is a complex interplay of transcriptional, post-transcriptional, and translational controls, finely tuned to maintain cellular lipid homeostasis.
Inhibition by Metabolites (e.g., Farnesol, Oxylanosterols)
The activity and stability of this compound metabolizing enzymes, particularly HMGCR, are subject to feedback inhibition by downstream metabolites. Farnesol, a 15-carbon isoprenoid alcohol derived from farnesyl diphosphate, an intermediate in the isoprenoid/cholesterol biosynthetic pathway, has been implicated in controlling the degradation of HMGCR. The enzyme is stabilized when cellular sterol levels are low and rapidly degraded in sterol-loaded cells nih.gov.
Oxysterols, oxidized derivatives of cholesterol or its precursors, also play a significant role in regulating cholesterol biosynthesis, partly by influencing HMGCR activity researchgate.netnih.gov. These molecules can be formed enzymatically or through free radical action in vivo, or obtained from the diet researchgate.net. Studies have shown that oxylanosterols can effectively decrease the translation of HMGCR mRNA nih.gov. Furthermore, certain oxylanosterol derivatives, such as 25-hydroxylanosterol and 24(S),25-epoxylanosterol, have demonstrated effectiveness in suppressing HMGCR activity researchgate.netosti.gov. Research indicates that reduced levels of oxysterols can lead to the upregulation of HMGCR activity, suggesting an inhibitory effect on the enzyme nih.gov.
Post-Translational Modification and Degradation of this compound Reductase
HMGCR undergoes post-translational modification and degradation as a key mechanism for feedback control of cholesterol synthesis pnas.orgnih.govannualreviews.org. When intracellular cholesterol and mevalonate levels are low, HMGCR is relatively stable. However, increased levels of these metabolites trigger the rapid degradation of HMGCR through the ubiquitin-proteasome system, specifically via Endoplasmic Reticulum-Associated Degradation (ERAD) nih.gov. This ERAD pathway significantly reduces the half-life of HMGCR, from approximately 12 hours in sterol-depleted conditions to less than 1 hour in sterol-replete cells nih.gov.
Sterol-Accelerated Degradation via Endoplasmic Reticulum-Associated Degradation (ERAD)
Sterol-accelerated degradation of HMGCR is a critical feedback mechanism that prevents the overaccumulation of cholesterol while ensuring the continued production of essential non-sterol isoprenoids pnas.orgfrontiersin.org. This process is initiated by the accumulation of certain sterols, such as 24,25-dihydrolanosterol (DHL) and 25-hydroxycholesterol (B127956) (25HC), in the ER membranes pnas.orgresearchgate.net. These sterols trigger the binding of HMGCR to ER-localized proteins called Insigs pnas.orgresearchgate.netresearchgate.net. This binding is mediated by the membrane domain of HMGCR researchgate.net.
Role of Insig-1 and Insig-2 in HMGCR Degradation
Insig-1 and Insig-2 are integral membrane proteins in the ER that play crucial roles in cholesterol homeostasis researchgate.netpnas.org. They are functionally similar and are essential for the sterol-accelerated degradation of HMGCR pnas.orgresearchgate.net. Insigs act as scaffolds, recruiting ER ubiquitin ligases (E3s) to HMGCR in a sterol-dependent manner, thereby stimulating the ubiquitination and subsequent proteasomal degradation of HMGCR semanticscholar.org. While both Insig-1 and Insig-2 facilitate HMGCR degradation, Insig-1 is degraded much more rapidly than Insig-2 in normal culture conditions pnas.org. The binding of HMGCR to Insigs is mediated by the sterol-sensing domain (SSD) within the membrane domain of HMGCR researchgate.netresearchgate.net.
Ubiquitination and Proteasomal Degradation of HMGCR (e.g., gp78, TRC8, RNF145)
Following the binding of HMGCR to Insigs in the presence of sufficient sterols, HMGCR is ubiquitinated by Insig-associated ubiquitin ligases annualreviews.orgnih.gov. This ubiquitination marks the enzyme for extraction from the ER membrane and degradation by the 26S proteasome pnas.orgfrontiersin.org. Several E3 ubiquitin ligases have been implicated in the ubiquitination of HMGCR, including gp78, TRC8, and RNF145 nih.govelifesciences.orgresearchgate.netresearchgate.net.
Research indicates that RNF145 and gp78 independently coordinate HMGCR ubiquitination and degradation elifesciences.orgbiorxiv.org. While depletion of either RNF145 or gp78 alone may have partial or little effect on HMGCR degradation, the knockout of both genes dramatically blunts sterol-induced degradation of HMGCR nih.gov. TRC8 is another ER-localized E3 ligase that interacts with Insig-1 and Insig-2 and ubiquitinates HMGCR for proteasomal degradation nih.govnih.gov. In the absence of RNF145 and gp78, a third E3 ligase, Hrd1, can partially regulate HMGCR activity elifesciences.orgbiorxiv.org. The ubiquitination cascade involving these E3 ligases, along with the E2 enzyme UBE2G2, is crucial for the proteasome-mediated degradation of HMGCR researchgate.netbiorxiv.org.
Sterol-Sensing Domain (SSD) in HMGCR Degradation Mechanisms
The Sterol-Sensing Domain (SSD) is an approximately 170-amino acid domain within the transmembrane region of HMGCR, comprising transmembrane helices 2-6 researchgate.netcreative-biostructure.com. This domain is crucial for the binding of HMGCR to Insigs in a sterol-dependent manner researchgate.netresearchgate.net. The SSD is not required for the catalytic activity of HMGCR but is essential for its ERAD wikipedia.org.
Structural studies suggest that the SSD in HMGCR can exist in different conformations creative-biostructure.comresearchgate.net. These conformational changes are thought to be triggered by sterol binding and are critical for the recruitment of proteins that initiate HMGCR degradation creative-biostructure.comresearchgate.net. Specifically, adopting a particular conformation is hypothesized to promote HMGCR binding to Insigs for subsequent ubiquitination and ERAD creative-biostructure.com. This highlights the SSD's central role in mediating the sterol-sensing response that leads to HMGCR degradation.
Inhibition by Metabolites (e.g., Farnesol, Oxylanosterols)
The activity and stability of enzymes involved in this compound metabolism, particularly HMGCR, are subject to feedback inhibition by downstream products of the mevalonate pathway. Farnesol, a 15-carbon isoprenoid alcohol derived from farnesyl diphosphate, an intermediate in the isoprenoid/cholesterol biosynthetic route, has been implicated in modulating HMGCR degradation nih.gov. HMGCR exhibits increased stability under conditions of low cellular sterol levels and undergoes rapid degradation when sterols are abundant nih.gov.
Oxysterols, which are oxidized derivatives of cholesterol or its precursors, also exert significant influence on cholesterol biosynthesis, partly through their effects on HMGCR activity researchgate.netnih.gov. These molecules can arise from enzymatic processes or free radical reactions within the body, or they can be acquired through dietary intake researchgate.net. Studies have demonstrated that oxylanosterols can effectively reduce the translation of HMGCR mRNA nih.gov. Furthermore, specific oxylanosterol derivatives, such as 25-hydroxylanosterol and 24(S),25-epoxylanosterol, have been shown to suppress HMGCR activity researchgate.netosti.gov. Research suggests that a decrease in oxysterol levels can lead to an increase in HMGCR activity, indicating an inhibitory effect of oxysterols on the enzyme nih.gov.
Post-Translational Modification and Degradation of this compound Reductase
HMGCR undergoes post-translational modifications and subsequent degradation as a primary mechanism for the feedback control of cholesterol synthesis pnas.orgnih.govannualreviews.org. When intracellular concentrations of cholesterol and mevalonate are low, HMGCR maintains a relatively stable state. Conversely, elevated levels of these metabolites trigger the swift degradation of HMGCR via the ubiquitin-proteasome system, specifically through the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway nih.gov. This ERAD pathway is highly effective, reducing the half-life of HMGCR from approximately 12 hours in sterol-depleted conditions to less than 1 hour in sterol-replete states nih.gov.
Sterol-Accelerated Degradation via Endoplasmic Reticulum-Associated Degradation (ERAD)
Sterol-accelerated degradation of HMGCR is a critical feedback loop that prevents excessive cholesterol accumulation while ensuring the continued production of essential non-sterol isoprenoids pnas.orgfrontiersin.org. This process is initiated by the buildup of specific sterols, such as 24,25-dihydrolanosterol (DHL) and 25-hydroxycholesterol (25HC), within the membranes of the endoplasmic reticulum (ER) pnas.orgresearchgate.net. The presence of these sterols promotes the binding of HMGCR to ER-resident proteins known as Insigs pnas.orgresearchgate.netresearchgate.net. This interaction is mediated by the membrane-spanning domain of HMGCR researchgate.net.
Role of Insig-1 and Insig-2 in HMGCR Degradation
Insig-1 and Insig-2 are integral membrane proteins located in the ER that play vital roles in maintaining cholesterol homeostasis researchgate.netpnas.org. They are functionally similar and are indispensable for the sterol-accelerated degradation of HMGCR pnas.orgresearchgate.net. Insigs serve as adaptor proteins, facilitating the recruitment of ER-localized ubiquitin ligases (E3s) to HMGCR in a sterol-dependent manner, thereby stimulating the ubiquitination and subsequent proteasomal degradation of HMGCR semanticscholar.org. Although both Insig-1 and Insig-2 contribute to HMGCR degradation, Insig-1 is degraded considerably faster than Insig-2 under normal cellular conditions pnas.org. The binding of HMGCR to Insigs is facilitated by the sterol-sensing domain (SSD) located within the membrane domain of HMGCR researchgate.netresearchgate.net.
Ubiquitination and Proteasomal Degradation of HMGCR (e.g., gp78, TRC8, RNF145)
Subsequent to the binding of HMGCR to Insigs in the presence of sufficient sterols, HMGCR undergoes ubiquitination catalyzed by Insig-associated ubiquitin ligases annualreviews.orgnih.gov. This ubiquitination event targets the enzyme for extraction from the ER membrane and degradation by the 26S proteasome pnas.orgfrontiersin.org. Several E3 ubiquitin ligases have been implicated in the ubiquitination of HMGCR, including gp78, TRC8, and RNF145 nih.govelifesciences.orgresearchgate.netresearchgate.net.
Research indicates that RNF145 and gp78 independently contribute to the coordination of HMGCR ubiquitination and degradation elifesciences.orgbiorxiv.org. While the depletion of either RNF145 or gp78 alone may have limited effects on HMGCR degradation, the simultaneous knockout of both genes significantly impairs sterol-induced HMGCR degradation nih.gov. TRC8 is another ER-localized E3 ligase that interacts with Insig-1 and Insig-2 and mediates the ubiquitination of HMGCR for proteasomal degradation nih.govnih.gov. In the absence of both RNF145 and gp78, a third E3 ligase, Hrd1, can partially regulate HMGCR activity elifesciences.orgbiorxiv.org. The process of ubiquitination involving these E3 ligases, in conjunction with the E2 enzyme UBE2G2, is essential for the proteasome-mediated degradation of HMGCR researchgate.netbiorxiv.org.
Sterol-Sensing Domain (SSD) in HMGCR Degradation Mechanisms
The Sterol-Sensing Domain (SSD) is a conserved structural motif of approximately 170 amino acids located within the transmembrane region of HMGCR, encompassing transmembrane helices 2 through 6 researchgate.netcreative-biostructure.com. This domain is critical for the sterol-dependent binding of HMGCR to Insigs researchgate.netresearchgate.net. While the SSD is not required for the catalytic function of HMGCR, it is essential for its ERAD wikipedia.org.
Structural studies suggest that the SSD within HMGCR can adopt different conformations creative-biostructure.comresearchgate.net. These conformational changes are believed to be triggered by sterol binding and are crucial for the recruitment of proteins that initiate HMGCR degradation creative-biostructure.comresearchgate.net. Specifically, the adoption of a particular conformation is hypothesized to enhance HMGCR binding to Insigs, thereby promoting subsequent ubiquitination and ERAD creative-biostructure.com. This underscores the pivotal role of the SSD in mediating the cellular response to sterol levels that leads to HMGCR degradation.
Modulation by Non-Sterol Isoprenoids (e.g., GGPP, UBIAD1)
In addition to sterols, non-sterol isoprenoids also play a role in modulating HMGCR degradation. Geranylgeranyl pyrophosphate (GGPP), a key non-sterol isoprenoid synthesized via the mevalonate pathway, has been shown to enhance the ERAD of ubiquitinated HMGCR annualreviews.orgelifesciences.org.
UbiA prenyltransferase domain-containing protein-1 (UBIAD1) is an enzyme that utilizes GGPP for the synthesis of vitamin K2 tdl.orgresearchgate.net. UBIAD1 also functions as a regulator of HMGCR degradation frontiersin.orgtdl.org. Sterols induce the binding of a subset of HMGCR molecules to UBIAD1, which results in the inhibition of sterol-accelerated ERAD of HMGCR frontiersin.orgelifesciences.orgresearchgate.netpnas.org. This interaction is vital for ensuring the continued synthesis of non-sterol isoprenoids even when cellular sterol levels are elevated frontiersin.orgelifesciences.orgpnas.org.
UBIAD1 functions as a sensor for GGPP frontiersin.orgpnas.org. The accumulation of GGPP in the ER membranes triggers the dissociation of the HMGCR-UBIAD1 complex elifesciences.orgtdl.orgpnas.org. This dissociation facilitates the maximal ERAD of HMGCR and promotes the translocation of UBIAD1 from the ER to the Golgi apparatus elifesciences.orgtdl.orgpnas.org. This regulatory mechanism helps to maintain adequate production of non-sterol isoprenoids while preventing the overproduction of cholesterol frontiersin.org. Mutations in UBIAD1 have been associated with conditions such as Schnyder corneal dystrophy, where impaired UBIAD1 trafficking and function lead to dysregulated cholesterol metabolism and the accumulation of HMGCR pnas.orgresearchgate.net.
Here is a table summarizing the key proteins and metabolites discussed and their roles in HMGCR regulation:
| Compound Name | Role in HMGCR Regulation |
| Farnesol | Implicated in controlling HMGCR degradation. nih.gov |
| Oxylanosterols | Can decrease HMGCR mRNA translation and suppress HMGCR activity. researchgate.netnih.gov |
| This compound Reductase (HMGCR) | Rate-limiting enzyme in cholesterol and isoprenoid synthesis; subject to degradation. pnas.org |
| Insig-1 | ER protein; acts as a scaffold to recruit E3 ligases for HMGCR degradation. pnas.orgsemanticscholar.org |
| Insig-2 | ER protein; acts as a scaffold to recruit E3 ligases for HMGCR degradation. pnas.orgsemanticscholar.org |
| gp78 | E3 ubiquitin ligase involved in HMGCR ubiquitination and degradation. nih.govelifesciences.orgresearchgate.net |
| TRC8 | E3 ubiquitin ligase involved in HMGCR ubiquitination and degradation; interacts with Insigs. nih.govnih.gov |
| RNF145 | E3 ubiquitin ligase involved in HMGCR ubiquitination and degradation; interacts with Insigs. nih.govelifesciences.orgbiorxiv.org |
| Geranylgeranyl pyrophosphate (GGPP) | Non-sterol isoprenoid; enhances ERAD of ubiquitinated HMGCR; triggers UBIAD1 dissociation from HMGCR. annualreviews.orgelifesciences.orgpnas.org |
| UBIAD1 | Enzyme and regulator; binds HMGCR to inhibit ERAD; acts as a GGPP sensor. frontiersin.orgtdl.orgpnas.org |
Phosphorylation-Dependent Regulation of HMGCR Activity
HMGCR activity is subject to intricate regulation through reversible phosphorylation, providing a rapid mechanism to modulate cholesterol synthesis in response to cellular signals. Phosphorylation typically leads to a decrease in HMGCR activity, while dephosphorylation promotes its activation. wikipedia.orgquizlet.comontosight.aibrainscape.com
AMP-Activated Protein Kinase (AMPK) and HMGCR Inactivation
AMP-activated protein kinase (AMPK) is a key energy sensor within the cell, activated by conditions that increase the AMP:ATP ratio, indicating low energy availability. wikipedia.orgjst.go.jpplos.org Activated AMPK plays a significant role in inhibiting anabolic pathways, including cholesterol synthesis, by phosphorylating and inactivating key enzymes like HMGCR. wikipedia.orgquizlet.comontosight.aijst.go.jpplos.orgresearchgate.netphysiology.orgbiologists.commdpi.com
AMPK phosphorylates human HMGCR at serine 872 (Ser872). wikipedia.orgbrainscape.comuniprot.orgembopress.orgfrontiersin.org This phosphorylation event significantly reduces the catalytic activity of HMGCR, decreasing its affinity for its substrate, NADPH. mdpi.com The proximity of Ser872 to the catalytic histidine residue (His866) suggests that phosphorylation at this site can interfere with the enzyme's catalytic mechanism. mdpi.com
Research has demonstrated that AMPK activation, induced by various stimuli such as increased AMP levels or pharmacological agents like AICAR, leads to increased phosphorylation of HMGCR at Ser872 and a corresponding decrease in its activity. plos.orgphysiology.org Conversely, inhibition or reduced activity of AMPK is associated with decreased HMGCR phosphorylation and increased enzyme activity, contributing to enhanced cholesterol synthesis. plos.org Studies in mouse models with mutations at the AMPK phosphorylation site on HMGCR (e.g., Ser871A in mouse, equivalent to Ser872 in human) have highlighted the importance of this phosphorylation in regulating cholesterol homeostasis, particularly under metabolic stress conditions. biologists.com
Protein Phosphatase 2A (PP2A) and HMGCR Activation
Protein phosphatase 2A (PP2A) is a major serine/threonine phosphatase that counteracts the effects of kinases like AMPK on HMGCR activity. quizlet.combrainscape.complos.org PP2A is responsible for dephosphorylating HMGCR, thereby reactivating the enzyme and promoting cholesterol synthesis. quizlet.combrainscape.complos.org
Dephosphorylation of HMGCR by PP2A occurs at the conserved serine residue (Ser872 in humans) that is phosphorylated by AMPK. quizlet.combrainscape.com This dephosphorylation reverses the inhibitory effect of AMPK-mediated phosphorylation, restoring HMGCR's catalytic activity. quizlet.combrainscape.com
The activity of PP2A can be influenced by various signals, including hormonal cues. quizlet.com For instance, insulin (B600854) is suggested to promote PP2A activity, indirectly contributing to the activation of HMGCR and increased cholesterol synthesis. quizlet.comchegg.com While PP2A is a key phosphatase for HMGCR, studies in plants suggest that PP2A can also exert multilevel control on HMGR, including post-translational regulation through dephosphorylation and degradation, as well as positive regulation of transcript levels, although the specific dephosphorylation site may differ from the conserved site targeted by SnRK1 (a plant kinase analogous to AMPK). nih.govresearchgate.nettandfonline.com
Hormonal Influences on HMGCR Activity
HMGCR activity is also significantly influenced by various hormones, which can affect the enzyme at multiple levels, including transcription, translation, degradation, and phosphorylation. wikipedia.orgresearchgate.netnih.govnih.govnih.gov
Insulin and glucagon (B607659), key hormones in glucose homeostasis, indirectly affect HMGCR activity. wikipedia.orgresearchgate.netnih.govgrantome.com Insulin generally stimulates HMGCR activity, likely by increasing its transcription rate through promoting the activity of SREBP-1 and SREBP-2, transcription factors that enhance the synthesis of enzymes involved in lipid synthesis, including HMGCR. jst.go.jpresearchgate.netmdpi.comresearchgate.net Insulin is also suggested to activate the phosphatase (PP2A) that dephosphorylates and activates HMGCR. quizlet.comchegg.com
In contrast, glucagon typically opposes the effects of insulin, leading to decreased HMGCR activity. wikipedia.orgresearchgate.netnih.gov Glucagon can reduce plasma cholesterol levels and is suggested to chemically modify and regulate the phosphorylation of HMGCR, leading to its inactivation. mdpi.com Glucagon's effects might involve promoting the inhibition of PP2A activity. quizlet.com The interplay between insulin and glucagon contributes to the diurnal variation observed in hepatic HMGCR activity. researchgate.netnih.gov
Other hormones also play a role in regulating HMGCR expression. Thyroid hormone can increase hepatic HMGCR levels by increasing both transcription and mRNA stability. researchgate.net Glucocorticoids, on the other hand, can decrease hepatic HMGCR expression by destabilizing its mRNA. researchgate.net Estrogen has been shown to increase hepatic HMGCR activity, primarily by stabilizing the mRNA. researchgate.net Thyroid-stimulating hormone (TSH) has also been found to increase hepatocytic HMGCR expression and can regulate HMGCR phosphorylation via AMPK. nih.gov
Regulatory Mechanisms for this compound Lyase Activity
This compound lyase (HMGCL) catalyzes the cleavage of this compound into acetyl-CoA and acetoacetate (B1235776), a critical step in ketogenesis and leucine (B10760876) catabolism. mdpi.comnih.govnih.govwikipedia.org In humans, there are at least three enzymes with this compound lyase activity located in different cellular compartments: mitochondria, peroxisomes, and the cytosol. mdpi.comnih.gov The mitochondrial HMGCL is the most well-characterized and plays a primary role in ketone body production, particularly in the liver, especially during fasting or starvation. mdpi.comnih.govwikipedia.org
While the regulation of HMGCR has been extensively studied, the regulatory mechanisms for HMGCL activity are less comprehensively understood. HMGCL activity requires divalent metal cations like Mg2+ or Mn2+, which form a bridge between the substrate and the enzyme. uam.es The enzyme's activity can also be stimulated by reducing agents such as dithiothreitol (B142953) (DTT). uniprot.org
Regulation of HMGCL may occur at multiple levels, including transcription and post-translational modifications. Alternative splicing of the HMGCL gene has been proposed as a mechanism to regulate the expression of active HMGCL isoforms in a tissue-specific manner. mdpi.comuam.es
Post-translational modifications can also influence HMGCL activity. Studies have investigated the role of cysteine residues and thiol/disulfide exchange mechanisms in affecting enzyme activity. nih.gov For example, Cys-323 in human HMGCL has been implicated in influencing catalytic activity, and the formation of an intersubunit disulfide cross-link upon oxidative inactivation has been suggested. nih.gov
Furthermore, this compound itself, the substrate for HMGCL, can act as a reactive acyl-CoA species and potentially modify proteins through 'HMGylation'. nih.gov This non-enzymatic modification could potentially influence the function of various proteins, including HMGCL itself, although the direct regulatory impact on HMGCL activity requires further investigation. nih.gov
While transcriptional and post-translational mechanisms are being explored, more detailed information about the direct regulation of this compound lyase enzymes affecting the final pool of ketone bodies is still emerging. mdpi.com
Cellular Compartmentalization and Spatial Regulation of Hmg Coa Metabolism
Mitochondrial HMG-CoA Pool and Ketogenesis
Within the mitochondria, this compound is a central intermediate in the process of ketogenesis. This pathway is predominantly active in the liver and serves to produce ketone bodies, which become a critical alternative energy source for extrahepatic tissues, notably the brain, during periods of limited glucose availability such as fasting or starvation. The mitochondrial this compound pool is synthesized from acetyl-CoA, which is primarily generated from the mitochondrial beta-oxidation of fatty acids. The initial step involves the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by mitochondrial acetoacetyl-CoA thiolase (ACAT1). mdpi.com Subsequently, mitochondrial this compound synthase (HMGCS2) catalyzes the formation of this compound from acetoacetyl-CoA and a third molecule of acetyl-CoA. mdpi.com HMGCS2 is recognized as the rate-limiting enzyme in ketogenesis and is subject to complex regulatory mechanisms at both the transcriptional and post-transcriptional levels. nih.govnih.govmhmedical.com The final step in the pathway involves the cleavage of this compound by mitochondrial this compound lyase (HMGCL), yielding acetyl-CoA and acetoacetate (B1235776), the primary ketone body. mdpi.comuniprot.org Acetoacetate can be further metabolized to beta-hydroxybutyrate by beta-hydroxybutyrate dehydrogenase or undergo spontaneous decarboxylation to acetone. mhmedical.com
The activity of mitochondrial HMGCS2 is responsive to nutritional and hormonal signals, including fasting, refeeding, insulin (B600854), and the availability of fatty acids. nih.govnih.gov Fatty acids, for instance, can enhance the transcriptional rate of mitochondrial this compound synthase through the action of peroxisome proliferator-activated receptors (PPARs). nih.gov Short-term regulation of HMGCS2 also involves reversible modifications such as succinylation and desuccinylation. mdpi.comnih.gov
Cytosolic this compound Pool and Mevalonate (B85504) Pathway
The cytosolic pool of this compound is exclusively utilized by the mevalonate pathway, also known as the isoprenoid biosynthetic pathway. This pathway is responsible for the synthesis of a diverse range of essential molecules, including cholesterol, steroid hormones, bile acids, and various isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). Cytosolic this compound is synthesized from acetyl-CoA and acetoacetyl-CoA through the action of cytosolic this compound synthase (HMGCS1). nih.govwikipedia.org The subsequent and rate-limiting step of the mevalonate pathway is the conversion of this compound to mevalonate, catalyzed by this compound reductase (HMGCR). wikipedia.orgwikipedia.org HMGCR is a primary target for statin drugs, widely used to lower cholesterol levels. wikipedia.orgwikipedia.org
The regulation of cytosolic HMGCR is multifaceted, involving control at the transcriptional, translational, and protein degradation levels. wikipedia.org Sterols and metabolites derived from mevalonate exert significant feedback regulation on HMGCR. molbiolcell.orgnih.govyoutube.comcaymanchem.com Elevated concentrations of these products lead to accelerated degradation of HMGCR via the ubiquitin-proteasome system, a process facilitated by Insig proteins. molbiolcell.orgnih.govyoutube.com This ER-associated degradation (ERAD) mechanism is a critical negative feedback loop that controls the flux through the mevalonate pathway and, consequently, cholesterol synthesis. molbiolcell.orgnih.govyoutube.com
Peroxisomal Involvement in this compound Metabolism
While mitochondria and the cytosol are the primary sites for this compound metabolism, there is evidence suggesting a role for peroxisomes, particularly concerning the enzyme HMGCL. Some studies have indicated that HMGCL is localized to both mitochondria and peroxisomes in various tissues. mhmedical.comuniprot.org This dual localization may be involved in the complete oxidation of certain branched-chain amino acids or play a role under specific metabolic conditions. The precise contribution of peroxisomal this compound metabolism remains an active area of research.
Endoplasmic Reticulum (ER) as a Central Hub for HMGCR Activity and Regulation
The endoplasmic reticulum (ER) functions as a central hub for the activity and regulation of cytosolic HMGCR. HMGCR is an integral membrane protein embedded within the ER membrane, with its catalytic domain extending into the cytosol where the conversion of this compound to mevalonate takes place. molbiolcell.orgcaymanchem.com The ER provides the necessary structural environment for HMGCR activity and is intimately involved in its complex regulatory mechanisms, particularly the sterol-accelerated degradation pathway. molbiolcell.orgyoutube.com The ER-resident proteins Insig-1 and Insig-2 bind to HMGCR when sterol levels are high, promoting its ubiquitination and subsequent degradation by the proteasome. molbiolcell.orgyoutube.com This ERAD pathway represents a crucial feedback mechanism that controls the rate of the mevalonate pathway and cholesterol synthesis. molbiolcell.orgnih.govyoutube.com
Spatial Organization of this compound Reductases at Inter-Organelle Contact Sites (e.g., Nucleus-Vacuole Junctions)
Recent research highlights the importance of the spatial organization of HMGCR at inter-organelle contact sites as a mechanism for fine-tuning mevalonate metabolism. Studies, particularly in the yeast Saccharomyces cerevisiae, have demonstrated that HMGCRs can undergo dynamic relocation to nucleus-vacuole junctions (NVJs) in response to metabolic challenges, such as acute glucose restriction. elifesciences.orgnih.govnih.govelifesciences.orgbiorxiv.org The NVJ is a specialized contact site formed between the nuclear envelope (which is continuous with the ER) and the vacuole (the yeast equivalent of the mammalian lysosome). elifesciences.orgnih.govelifesciences.org This directed movement and concentration of HMGCRs at these specific sites is facilitated by tethering proteins like Nvj1 and Vac8. elifesciences.orgnih.govbiorxiv.org
This spatial compartmentalization at contact sites is hypothesized to enhance the flux through the mevalonate pathway, potentially by promoting the assembly of HMGCR into higher-order structures or by facilitating the channeling of substrates and products. elifesciences.orgnih.gov Disruption of this spatial organization can impair metabolic remodeling and affect cellular adaptation to metabolic stress. elifesciences.orgnih.gov While these findings are well-established in yeast, the extent and specific mechanisms of similar spatial organization of HMGCR at organelle contact sites in mammalian cells are subjects of ongoing investigation.
Advanced Methodological Approaches for Studying Hmg Coa Metabolism
Enzyme Kinetics and Inhibition Studies for HMG-CoA Pathway Enzymes
Enzyme kinetics and inhibition studies are fundamental to understanding the catalytic mechanisms and regulatory properties of enzymes involved in this compound metabolism, particularly this compound reductase (HMGR) and this compound synthase (HMGS). These studies typically involve measuring reaction rates under varying substrate and inhibitor concentrations to determine kinetic parameters such as Michaelis constant (Km) and maximum reaction velocity (Vmax), as well as inhibition constants (Ki). derpharmachemica.combiorxiv.org
For this compound reductase, kinetic analysis helps characterize its activity and its interaction with substrates this compound and NADPH. biorxiv.orgcsic.es Studies have shown that HMGR catalyzes the NADPH-dependent reduction of this compound to mevalonate (B85504). csic.es Inhibition studies are particularly relevant for HMGR due to its role as the target of statin drugs, which are competitive inhibitors that bind to the active site and prevent this compound binding. citeab.comarchivesofmedicalscience.comproteopedia.org Kinetic analysis using Lineweaver-Burk plots can determine the type of inhibition and the affinity of inhibitors. derpharmachemica.com For instance, studies on the inhibition of Trypanosoma cruzi HMGR by statins like fluvastatin (B1673502) and cerivastatin (B1668405) have provided detailed kinetic insights into their binding mechanisms. csic.es
This compound synthase, which catalyzes the formation of this compound, has also been subjected to kinetic and inhibition studies. ontosight.ainih.gov Inhibitors of HMGS, such as the fungal β-lactone antibiotic Hymeglusin (L-659,699), have been identified and characterized based on their IC50 values and mechanisms of action. nih.govmedchemexpress.comoup.com Hymeglusin, for example, is known to covalently modify a catalytic cysteine residue in HMGS. medchemexpress.com
Data from kinetic studies can be presented in tables to summarize the effects of different inhibitors on enzyme activity.
Table 1: Example Kinetic Parameters and Inhibition Data for this compound Reductase (Illustrative Data based on search results derpharmachemica.combiorxiv.orgcsic.es)
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Inhibitor | IC50 (µM) | Inhibition Type |
| Rat Liver HMGR derpharmachemica.com | This compound | 331.45 | 1.3 | Rice Bran Water Fraction | - | Uncompetitive |
| T. cruzi HMGR csic.es | This compound | - | - | Fluvastatin | - | Competitive |
| T. cruzi HMGR csic.es | This compound | - | - | Cerivastatin | - | Slow, tight-binding |
| B. cenocepacia HMGR nih.gov | This compound | - | - | - | - | Positive cooperativity |
Note: Specific values may vary depending on experimental conditions and enzyme source.
Structural Biology Techniques: X-ray Crystallography and Cryo-Electron Microscopy of this compound Enzymes
Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), are invaluable for determining the three-dimensional structures of this compound pathway enzymes. These structures provide critical insights into the arrangement of amino acid residues in the active site, the binding of substrates and inhibitors, and the conformational changes associated with catalysis and regulation.
X-ray crystallography has been extensively used to solve the structures of the catalytic domain of this compound reductase from various organisms, including humans and Pseudomonas mevalonii. archivesofmedicalscience.comproteopedia.orgresearchgate.netebi.ac.uknih.govresearchgate.netgrantome.com These structures have revealed that human HMGR exists as a tetramer, with the active sites located at the interface between monomers. proteopedia.orgresearchgate.netnih.gov The structures have also illuminated the binding pockets for this compound and NADPH and the interactions with statin inhibitors, explaining their competitive inhibition mechanism. proteopedia.orgnih.gov For example, crystal structures have shown how statins occupy the active site, preventing this compound binding and forming specific interactions with active site residues. proteopedia.org
Cryo-EM has emerged as a powerful technique for studying larger protein complexes and membrane-bound enzymes, including full-length human HMGR, which contains transmembrane domains anchoring it to the endoplasmic reticulum membrane. creative-biostructure.comproteopedia.orgfrontiersin.orgpnas.orgnih.gov Cryo-EM studies have provided insights into the interaction of HMGR with regulatory proteins like UBIAD1, which plays a role in HMGR degradation. creative-biostructure.comfrontiersin.orgnih.gov These structures have visualized the intricate network of interactions between the transmembrane helices of HMGR and UBIAD1, shedding light on the mechanism of cholesterol synthesis regulation. creative-biostructure.comnih.gov Cryo-EM has also been used to study conformational changes in the sterol-sensing domain (SSD) of HMGR, which are crucial for its degradation in response to sterol levels. creative-biostructure.compnas.orgnih.gov
Table 2: Example Structural Studies of this compound Reductase (Illustrative Data based on search results proteopedia.orgresearchgate.netnih.govnih.gov)
| Enzyme Source | Technique | Resolution (Å) | Key Findings | PDB ID (if applicable) |
| Human HMGR (Catalytic Domain) | X-ray Crystallography | 2.0-2.8 | Tetrameric structure, active site architecture, statin binding. proteopedia.orgresearchgate.netnih.gov | 1HWK, 1DQA researchgate.netnih.govjabonline.in |
| Human HMGR (Full-length) | Cryo-EM | - | Interaction with UBIAD1, conformational changes in SSD. creative-biostructure.comnih.gov | - |
| P. mevalonii HMGR | X-ray Crystallography | - | Details of catalysis mechanism, comparison with human enzyme. archivesofmedicalscience.comresearchgate.netgrantome.com | - |
Site-Directed Mutagenesis and Functional Characterization of this compound Enzymes
Site-directed mutagenesis is a technique used to introduce specific amino acid changes in an enzyme's sequence to investigate the role of individual residues in catalysis, substrate binding, regulation, or protein-protein interactions. grantome.comnih.govchegg.com By altering a specific amino acid and then characterizing the functional properties of the mutant enzyme, researchers can gain insights into the importance of that residue.
For this compound reductase, site-directed mutagenesis studies, often combined with structural information from X-ray crystallography, have been instrumental in identifying catalytically essential residues and understanding the mechanism of the enzyme. archivesofmedicalscience.comresearchgate.netgrantome.comnih.gov For example, studies on hamster HMGR identified Glu558 and Asp766 as essential for catalysis; mutations at these positions significantly reduced catalytic activity while retaining substrate binding affinity. nih.gov Mutagenesis has also been used to study the role of specific residues in the interaction of HMGR with regulatory proteins like UBIAD1, showing that disrupting the interaction interface by mutagenesis hinders complex formation and affects HMGR degradation. creative-biostructure.comnih.gov
Site-directed mutagenesis is also applied to this compound synthase to understand its catalytic mechanism and the function of specific residues. Studies investigating the interaction of HMGS with inhibitors like Hymeglusin have utilized mutagenesis to confirm the role of catalytic residues such as Cys129, which is covalently modified by the inhibitor. medchemexpress.com
Functional characterization of mutant enzymes typically involves measuring enzyme kinetics, assessing protein expression and localization, and evaluating interactions with other molecules.
Isotope Tracing and Metabolic Flux Analysis (MFA) in this compound Pathways
Isotope tracing and metabolic flux analysis (MFA) are powerful techniques for quantifying the rates of metabolic reactions and understanding how carbon flows through metabolic pathways, including the mevalonate pathway. metwarebio.comcreative-proteomics.comnih.gov These methods involve introducing stable isotope-labeled precursors (e.g., 13C-labeled glucose or acetate) into a biological system and then measuring the incorporation of the isotopes into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). metwarebio.comcreative-proteomics.comnih.gov
By tracking the movement of labeled atoms through the pathway, researchers can determine the relative or absolute fluxes through different enzymatic steps. metwarebio.comcreative-proteomics.comnih.gov MFA, in conjunction with isotope tracing data and knowledge of metabolic network stoichiometry, allows for the quantitative determination of fluxes. nih.gov This approach is particularly valuable for understanding how changes in cellular conditions, genetic manipulations, or drug treatments affect the activity of the mevalonate pathway and the production of this compound and downstream isoprenoids. metwarebio.comcreative-proteomics.com
Isotope tracing has been used to study carbon flow from glucose and acetate (B1210297) into this compound in cell-free systems. researchgate.netnih.gov By using 13C-labeled substrates, researchers can determine the contribution of different carbon sources to this compound synthesis and analyze how cofactor concentrations influence metabolic flux. researchgate.netnih.gov MFA can reveal bottlenecks in the pathway and identify potential targets for metabolic engineering to optimize the production of desired compounds. nih.gov
Table 3: Example Applications of Isotope Tracing and MFA in this compound Metabolism Studies (Illustrative Data based on search results creative-proteomics.comnih.govresearchgate.netnih.gov)
| Technique | Labeled Precursor | Measured Metabolites | Key Insights | Biological System |
| Isotope Tracing + MS | [U-13C]-glucose, [13C2]-acetate metwarebio.comresearchgate.net | This compound, Mevalonate, Isoprenoids metwarebio.comcreative-proteomics.comresearchgate.net | Carbon flow, contribution of different sources to this compound. researchgate.netnih.gov | Cell-free systems, Cells metwarebio.comresearchgate.netnih.gov |
| Metabolic Flux Analysis | Isotope labeling data nih.gov | Pathway fluxes | Quantifying reaction rates, identifying bottlenecks. nih.gov | Various (cells, cell-free) nih.gov |
| Kinetic Flux Profiling nih.gov | Isotope labeling + metabolite concentrations nih.gov | Absolute fluxes | Real-time tracking of carbon flow in linear pathways. nih.gov | Various nih.gov |
Cell-Free Systems for this compound Pathway Reconstruction and Optimization
Cell-free systems involve using cellular extracts or purified enzymes in vitro to reconstitute and study metabolic pathways. researchgate.netnih.govrsc.orgresearchgate.netresearchgate.netoup.com These systems offer several advantages for studying this compound metabolism, including easier manipulation of reaction conditions, avoidance of cell toxicity issues, and direct channeling of resources towards product formation. nih.gov
Cell-free systems have been successfully used to reconstruct the mevalonate pathway, starting from precursors like glucose or acetyl-CoA and leading to the synthesis of mevalonate or downstream isoprenoids. researchgate.netnih.govrsc.orgresearchgate.netresearchgate.netoup.com By mixing lysates enriched with specific overexpressed enzymes (such as acetyl-CoA acetyltransferase, this compound synthase, and this compound reductase), researchers can build and prototype the pathway in vitro. researchgate.netnih.govresearchgate.netresearchgate.net
These systems are valuable for optimizing pathway performance by systematically varying enzyme ratios, cofactor concentrations (ATP, NAD+, CoA), and substrate levels. researchgate.netnih.govnih.govresearchgate.net High-throughput methods, such as those utilizing mass spectrometry, have been developed to rapidly analyze metabolites and quantify fluxes in cell-free systems, accelerating the optimization process. nih.govresearchgate.netnih.gov Cell-free approaches have been used to optimize this compound synthesis from glucose, demonstrating the impact of cofactor concentrations on yield and metabolic flux. researchgate.netnih.gov
Table 4: Example Applications of Cell-Free Systems in this compound Metabolism Studies (Illustrative Data based on search results researchgate.netnih.govnih.govresearchgate.net)
| System Type | Starting Substrate | Reconstituted Pathway | Key Applications | Findings |
| Enzyme-enriched lysates researchgate.netnih.govresearchgate.net | Glucose, Acetyl-CoA researchgate.netnih.gov | Mevalonate pathway researchgate.netnih.govresearchgate.net | Pathway prototyping, optimization of enzyme ratios and cofactors. researchgate.netnih.govresearchgate.net | Successful synthesis of mevalonate, impact of cofactors on this compound yield. researchgate.netnih.gov |
| Crude extracts nih.govresearchgate.net | Glucose nih.gov | Mevalonate pathway + glycolysis nih.govresearchgate.net | Coupling central metabolism to product synthesis. nih.govresearchgate.net | Efficient conversion of glucose to mevalonate. nih.gov |
Genetic Manipulation Approaches (e.g., CRISPR/Cas9) for Studying this compound Metabolism
Genetic manipulation techniques, including gene knockout, knockdown, and overexpression, as well as advanced tools like CRISPR/Cas9, are essential for studying the physiological roles of this compound pathway enzymes and the impact of altered this compound metabolism in living organisms and cells.
CRISPR/Cas9 technology allows for precise editing of the genome, enabling researchers to create targeted gene knockouts or introduce specific mutations in genes encoding this compound pathway enzymes. This can help elucidate the necessity of particular enzymes for cell viability, growth, or specific metabolic outputs. For example, disrupting the genes for HMGR or HMGS can reveal the consequences of inhibiting the mevalonate pathway in vivo.
Beyond targeted gene editing, traditional genetic approaches like RNA interference (RNAi) for gene knockdown or the use of expression vectors for gene overexpression are also employed. These methods can be used to modulate the levels of this compound pathway enzymes and observe the downstream effects on this compound concentrations, isoprenoid synthesis, and related cellular processes.
Genetic manipulation studies have been used to investigate the role of HMGS in plants, showing that overexpression of HMGS promotes root growth, while its inhibition affects glucosinolate biosynthesis. oup.com In the context of symbiotic signaling in plants, genetic studies have demonstrated that HMGR1 is required to initiate calcium spiking in response to microbial signals. pnas.org
By genetically altering the expression or function of enzymes involved in this compound metabolism, researchers can gain a deeper understanding of the pathway's regulation and its impact on various biological functions and disease states.
Table 5: Example Genetic Manipulation Approaches in this compound Metabolism Studies (Illustrative Data based on search results oup.comchegg.compnas.org)
| Technique | Target Gene/Enzyme | Organism/Cell Type | Key Applications | Findings |
| Site-Directed Mutagenesis chegg.com | HMGR (Serine residue) chegg.com | Cells chegg.com | Investigating regulatory phosphorylation sites. chegg.com | Identified a serine residue involved in sterol-mediated degradation. chegg.com |
| Gene Overexpression oup.com | HMGS oup.com | Arabidopsis oup.com | Studying impact on growth and other metabolic pathways. oup.com | Promotes root growth, affects glucosinolate biosynthesis. oup.com |
| Gene Knockdown/Mutation pnas.org | HMGR1 pnas.org | Medicago truncatula pnas.org | Investigating role in symbiotic signaling. pnas.org | Required for initiating calcium spiking. pnas.org |
Emerging Research Avenues and Future Directions in Hmg Coa Biology
Elucidating the Differential Roles of HMG-CoA Lyase Isoforms
Recent research highlights the existence of multiple human enzymes exhibiting this compound lyase activity, localized in different subcellular compartments. The well-characterized mitochondrial this compound lyase (HMGCL) is primarily expressed in the liver and is crucial for ketogenesis and leucine (B10760876) catabolism. wikipedia.orgmdpi.com This enzyme catalyzes the cleavage of this compound to acetoacetate (B1235776) and acetyl-CoA, providing energy when glucose is scarce. wikipedia.orgmdpi.com
Interestingly, an additional isoform encoded by the same HMGCL gene has been identified in peroxisomes. mdpi.com Furthermore, a distinct this compound lyase, encoded by the HMGCLL1 gene, is found on the cytosolic side of the endoplasmic reticulum membrane. mdpi.comgenecards.org While the precise roles of these peroxisomal and cytosolic isoforms are still under investigation, their existence suggests a more compartmentalized and potentially specialized function for this compound processing beyond mitochondrial ketogenesis. mdpi.com Alternative splicing mechanisms of the HMGCL gene may also contribute to tissue-specific expression of active and inactive isoforms, further highlighting the complexity of this compound lyase regulation. mdpi.comresearchgate.net Future research is focused on delineating the specific metabolic functions and regulatory mechanisms of each this compound lyase isoform to understand their contributions to cellular homeostasis and disease.
Comprehensive Analysis of Post-Translational Modifications Beyond Phosphorylation and Ubiquitination
Post-translational modifications (PTMs) are critical regulators of protein function, stability, and localization. While phosphorylation and ubiquitination of enzymes in this compound related pathways, such as this compound reductase, have been studied pnas.orgresearchgate.net, there is growing interest in exploring the impact of a wider array of PTMs on this compound metabolizing enzymes, including this compound synthase and this compound lyase.
Recent studies have identified that this compound synthase (HMGS-1) undergoes age-dependent sumoylation, a modification that can be reversed by specific proteases. pnas.org This suggests that sumoylation, in addition to ubiquitination, plays a role in regulating HMGS-1 levels and mevalonate (B85504) pathway activity during aging. pnas.org Whole-proteome studies have also indicated that HMGCS1 can undergo acetylation. pnas.org
Emerging research is utilizing advanced detection technologies to identify novel PTMs beyond the conventional ones like phosphorylation, acetylation, and ubiquitination. frontiersin.orgnih.gov Modifications such as hydroxybutyrylation, lactylation, and succinylation are being explored for their roles in protein regulation, particularly under conditions of metabolic stress. frontiersin.orgnih.gov A comprehensive analysis of these diverse PTMs on this compound pathway enzymes is crucial for a complete understanding of their regulatory landscape and how their dysregulation might contribute to metabolic disorders.
Dynamic Regulation of this compound Enzyme Localization and Metabolon Formation
The spatial organization of metabolic enzymes within the cell is a key determinant of metabolic flux and regulation. Enzymes involved in this compound metabolism, particularly this compound reductase (HMGR), are known to be associated with the endoplasmic reticulum (ER) membrane. pnas.orgsigmaaldrich.com Research indicates that eukaryotic HMGR can induce the formation of Organized Smooth Endoplasmic Reticulum (OSER) structures, which may serve as sites for isoprenoid biosynthesis. mdpi.comdntb.gov.ua
Furthermore, there is a hypothesis that different variants of enzymes in the mevalonate pathway, including HMGR, might physically associate with other enzymes to form "metabolons". mdpi.com These dynamic multi-enzyme complexes could facilitate substrate channeling, directly passing intermediates between enzymes without releasing them into the bulk cellular environment, thereby enhancing pathway efficiency and preventing the accumulation of potentially toxic intermediates like this compound. nih.govnih.gov
Studies using microscopy have shown that the localization of enzymes like this compound reductase can change in response to metabolic cues, such as glucose deprivation, with the enzyme moving to specific contact sites like the NVJ (nucleus-vacuole junction) in yeast. elifesciences.org This dynamic re-localization appears to be linked to increased flux through the mevalonate pathway. elifesciences.org Future research aims to directly demonstrate the existence and functional significance of metabolons involving this compound enzymes and to understand the signals and mechanisms that govern their dynamic localization and assembly.
Systems Biology Approaches to Model this compound Pathway Regulation and Flux
The this compound pathway is intricately regulated by multiple feedback loops and interactions with other metabolic networks. Understanding the complex dynamics of this system necessitates the application of systems biology approaches, particularly computational modeling. Flux balance analysis (FBA) and ordinary differential equation (ODE) models are being employed to simulate and predict the behavior of metabolic networks. plos.orgoup.com
Genome-scale metabolic network models can describe the stoichiometry of biochemical reactions and predict steady-state fluxes through various pathways. plos.org While ODE models require detailed kinetic parameters, they can provide mechanistic insights into the dynamic regulation of pathways. plos.org Computational modeling has been used to study the regulation of cholesterol homeostasis, including the impact of factors like aging on this compound reductase activity. researchgate.net
The accumulation of this compound has been shown to be cytotoxic in engineered organisms, inhibiting other pathways like fatty acid biosynthesis. nih.gov Systems biology approaches, integrating transcriptomic and metabolomic data, are valuable for identifying such deleterious interactions and optimizing metabolic engineering strategies. nih.gov Future directions involve developing more comprehensive and predictive models that integrate diverse layers of biological data, including enzyme kinetics, PTMs, and cellular localization, to gain a holistic understanding of this compound pathway regulation and flux under various physiological and pathological conditions.
Investigation of Cross-Talk between this compound Pathways and Other Metabolic Networks
This compound sits (B43327) at a critical metabolic junction, with its fate influencing both cholesterol/isoprenoid synthesis and ketogenesis. Consequently, the this compound pathways engage in extensive cross-talk with numerous other metabolic networks. For example, the mevalonate pathway, initiated by this compound synthase, is closely linked to the biosynthesis of sterols, isoprenoids, and ubiquinones. mdpi.comresearchgate.net
The substrates for this compound synthesis, acetyl-CoA and acetoacetyl-CoA, are central metabolites involved in various pathways, including the TCA cycle and fatty acid metabolism. wikipedia.orgresearchgate.net Research in plants has shown that this compound synthase activity can be influenced by feedback regulation from secondary metabolites like isoprenoids and fatty acids. cabidigitallibrary.org Furthermore, HMGS plays a role in plant defense reactions and can be cross-regulated by signaling molecules like methyl jasmonate and salicylic (B10762653) acid. cabidigitallibrary.org
Cross-talk also exists between peripheral and brain cholesterol metabolism, with metabolites like oxysterols playing regulatory roles. mdpi.com The interaction between this compound reductase and ER-resident proteins is essential for cholesterol synthesis regulation. mdpi.com Understanding the intricate network of interactions and regulatory signals between this compound pathways and other metabolic processes is crucial for unraveling the full scope of this compound's biological significance and its implications in metabolic diseases.
Development of Novel Research Tools for this compound Metabolic Studies
Advancements in this compound biology are heavily reliant on the development of sophisticated research tools and methodologies. Techniques for measuring enzyme activity, quantifying metabolites, and visualizing protein localization are continuously being refined. For instance, sensitive UPLC-MS/MS assays have been developed for measuring this compound reductase activity. nih.gov
Computational methods, such as molecular docking, are being used to screen for novel inhibitors of this compound metabolizing enzymes, including this compound reductase. researchgate.netbiorxiv.org This approach can identify potential therapeutic compounds by predicting their binding affinity to the enzyme's active site. researchgate.netbiorxiv.org
Furthermore, the increasing availability of large-scale biological data, such as transcriptomics and metabolomics, is driving the development of bioinformatics tools and systems biology modeling approaches to analyze and interpret complex metabolic profiles. nih.govplos.org The creation of clinical data marts from electronic medical records is also facilitating large-scale clinical research on the impact of targeting this compound related pathways. nih.gov Future tool development will likely focus on increasing the sensitivity and specificity of detection methods, improving computational modeling accuracy, and creating integrated platforms for multi-omics data analysis to provide deeper insights into this compound metabolism.
Q & A
Basic Research Questions
Q. How to design an in vitro assay for measuring HMG-CoA reductase inhibition?
- Methodology :
Reaction Setup : Use purified this compound reductase enzyme mixed with this compound substrate (e.g., 0.6 μg/mL) and test inhibitors (e.g., statins, natural compounds) at varying concentrations (e.g., 1–125 μg/mL). Include positive controls (e.g., pravastatin) and negative controls (distilled water) .
Incubation : Conduct reactions at 37°C for 15 minutes, measuring NADPH consumption via absorbance at 340 nm every 30 seconds using a spectrophotometer .
Data Analysis : Calculate inhibition (%) as [(Control Absorbance – Sample Absorbance)/Control Absorbance] × 100. Use one-way ANOVA (SPSS, Origin) to assess statistical significance (p < 0.05) .
Key Parameters Table :
| Parameter | Example Values |
|---|---|
| Substrate Concentration | 0.6 μg/mL |
| Inhibitor Range | 1–125 μg/mL |
| Incubation Time | 15 min |
| Measurement Interval | 30 s |
| Statistical Test | One-way ANOVA |
Q. What statistical methods are appropriate for analyzing this compound reductase inhibition data?
- Approach :
- Dose-Response Analysis : Calculate IC50 values using nonlinear regression (e.g., Origin software) .
- Comparative Studies : Use Post Hoc One-Way ANOVA for multiple comparisons (e.g., comparing inhibition efficacy across compounds) .
- Replication : Analyze samples in triplicate to ensure reproducibility .
Q. How to select controls for this compound reductase inhibition assays?
- Guidelines :
- Positive Control : Use established inhibitors (e.g., pravastatin, simvastatin) to validate assay sensitivity .
- Negative Control : Use reaction mixtures without inhibitors or with vehicle solutions (e.g., distilled water) .
- Blank Control : Exclude substrate to account for background NADPH oxidation .
Advanced Research Questions
Q. How to validate molecular docking results for this compound reductase inhibitors?
- Methodology :
Structural Validation : Assess model quality using PROSA Z-scores (native conformation range: ~2.24) and Ramachandran plot G-factors (>0.33) .
Experimental Cross-Validation : Compare docking-predicted binding energies (e.g., -9.98 to -12.89 kcal/mol) with in vitro IC50 values .
Dynamic Simulations : Perform molecular dynamics to evaluate stability of inhibitor-enzyme complexes .
Q. How to resolve contradictions in this compound reductase inhibition studies?
- Systematic Review Framework (from ):
Comprehensive Search : Use databases (PubMed, EMBASE) with keywords like "this compound reductase inhibition" and "statin mechanisms," including unpublished data.
Quality Assessment : Apply checklists (e.g., CONSORT) to evaluate study design, blinding, and statistical rigor.
Meta-Analysis : Test heterogeneity using I² statistics; perform subgroup analyses (e.g., by inhibitor class or species specificity) .
Q. What structural insights guide the design of hepatoselective this compound reductase inhibitors?
- Key Findings :
- Binding Pocket Optimization : Modify pyrrole-based compounds to enhance interactions with human this compound reductase (PDB ID: 2Q1L) while reducing extrahepatic activity .
- Species Specificity : Leverage structural differences between human and bacterial homologs (e.g., Brassica juncea HMGS, PDB ID: 2FA0) to improve selectivity .
- Table : Structural Features of Hepatoselective Inhibitors
| Feature | Example |
|---|---|
| Target Binding Energy | -12.89 kcal/mol |
| Species Selectivity | >100-fold (human vs. bacterial) |
| Pharmacokinetic Profile | High hepatic uptake, low systemic exposure |
Q. How to assess the quality of computational models for this compound reductase-inhibitor interactions?
- Validation Metrics :
- PROSA Z-Score : Values within -2.24 indicate native-like conformations .
- Ramachandran Outliers : <5% residues in disallowed regions .
- Docking Reproducibility : Compare results across software (e.g., AutoDock, Argus Lab) .
Q. What methodologies are used for comparative effectiveness analysis of this compound reductase inhibitors?
- Approach :
- Clinical Trial Design : Double-blind, placebo-controlled studies (e.g., 4159 patients over 5 years) with endpoints like LDL reduction and cardiovascular events .
- Preclinical Models : Use transgenic mice or hyperlipidemic rabbits to evaluate acute/chronic efficacy .
- Meta-Regression : Adjust for covariates like baseline LDL levels to isolate inhibitor effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
